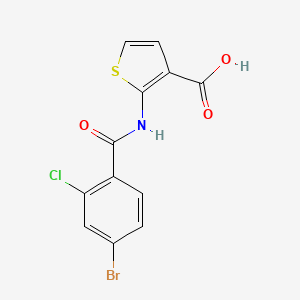![molecular formula C13H16F3NO B1518684 N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine CAS No. 1019579-79-3](/img/structure/B1518684.png)
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine
Übersicht
Beschreibung
“N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine” is a chemical compound with the molecular weight of 259.27 . It is also known by its IUPAC name "N-[2-(trifluoromethoxy)benzyl]cyclopentanamine" . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2" . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 259.27 .Wissenschaftliche Forschungsanwendungen
Radical Ring Opening and Formation of Oxygen Adducts
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, similar to other N-cyclopropyl-N-phenylamine derivatives, has been studied for its potential in radical ring opening under aerobic conditions, leading to the formation of novel products such as N-(1,2-dioxolan-3-yl)-N-phenylamine. This research highlights the compound's unique reactivity and potential use in studying heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).
Antimicrobial and Cytotoxic Activity
Research has explored the synthesis of novel derivatives of 1H-benzimidazole, which are closely related to this compound, demonstrating their antimicrobial and cytotoxic activities. These studies are crucial for developing new pharmaceutical compounds with potential antibacterial properties (Noolvi et al., 2014).
Applications in Photochromism
The compound and its derivatives have been studied for their reversible photochromic reactions in the single-crystalline phase. This property is of particular interest for applications in the development of advanced materials with photoresponsive characteristics (Irie et al., 2000).
Potential in Synthesis and Characterization Studies
Research has also been conducted on the synthesis and characterization of similar compounds, providing insights into their structural and chemical properties. Such studies are vital for understanding the fundamental aspects of these chemicals and their potential applications in various fields (Kavanagh et al., 2013).
Contribution to Luminescent Materials
The compound's derivatives have been investigated for their luminescent properties, indicating potential use in developing new luminescent materials for various applications, including biological labeling (Lo et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYTUBCPGKALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




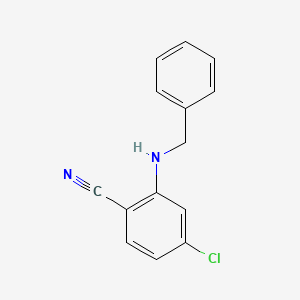
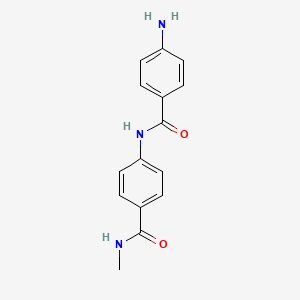

![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
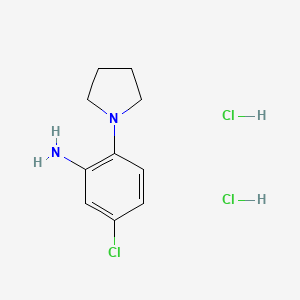
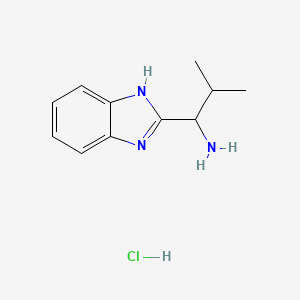
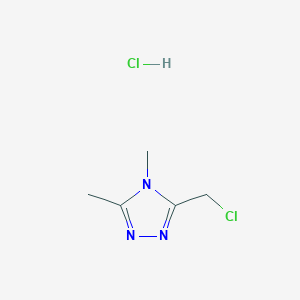

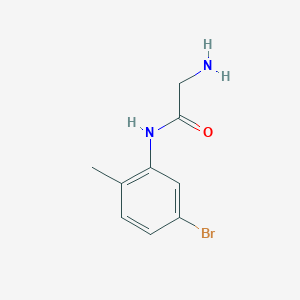
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
